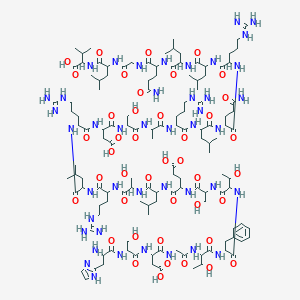
2-Azidoethanol
Overview
Description
2-Azidoethanol is a chemical compound that belongs to the class of azides. It is a colorless, flammable liquid with a molecular formula of C2H5N3O, and a molecular weight of 87.08 g/mol. It is commonly used in the synthesis of various organic compounds, including drugs, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 2-azidoethanol is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups such as thiols, amines, and carboxylic acids. This results in the formation of covalent bonds between the 2-azidoethanol and the target molecule.
Biochemical and Physiological Effects:
2-Azidoethanol has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, cholinesterase, and alcohol dehydrogenase. Additionally, it has been shown to induce DNA damage and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-azidoethanol in lab experiments is its versatility. It can be used in a wide range of applications, including organic synthesis, drug delivery, and tissue engineering. Additionally, it is relatively easy to synthesize and handle in the lab. However, one limitation of using 2-azidoethanol is its potential toxicity. It can be harmful if ingested or inhaled, and caution should be taken when handling it in the lab.
Future Directions
There are numerous future directions for the use of 2-azidoethanol in scientific research. One potential application is in the development of new drugs. 2-Azidoethanol has been shown to have anticancer properties, and further research could lead to the development of new cancer treatments. Additionally, 2-azidoethanol could be used in the development of new materials for drug delivery and tissue engineering. Finally, further research could be done on the mechanism of action of 2-azidoethanol, which could lead to a better understanding of its biochemical and physiological effects.
Conclusion:
In conclusion, 2-azidoethanol is a versatile chemical compound with numerous scientific research applications. It is commonly used in the synthesis of various organic compounds, including drugs, polymers, and surfactants. Its mechanism of action is not fully understood, but it is believed to act as an alkylating agent. 2-Azidoethanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity and the induction of DNA damage and apoptosis in cancer cells. While there are limitations to its use in lab experiments, such as potential toxicity, 2-azidoethanol has numerous future directions for scientific research.
Synthesis Methods
The most common method for synthesizing 2-azidoethanol is by the reaction of ethylene oxide with sodium azide in the presence of a catalyst. The reaction produces 2-azidoethanol and sodium hydroxide as a byproduct. The overall reaction can be represented as follows:
C2H4O + NaN3 → C2H5N3O + NaOH
Scientific Research Applications
2-Azidoethanol has numerous scientific research applications. It is commonly used in the synthesis of various organic compounds, including drugs, polymers, and surfactants. It is also used as a reagent in organic chemistry for the preparation of aziridines, oxazolidinones, and β-lactams. Additionally, 2-azidoethanol is used in the preparation of polymeric materials, such as poly(2-azidoethyl methacrylate), which has potential applications in drug delivery and tissue engineering.
properties
IUPAC Name |
2-azidoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSULWPSUVMOMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164850 | |
| Record name | 2-Azidoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidoethanol | |
CAS RN |
1517-05-1 | |
| Record name | 2-Azidoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azidoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1517-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZIDOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96992S9O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)
![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)










